molecular formula C10H19NO2 B8301204 N-tert-Butyl-3,3-dimethyl-2-oxobutanamide CAS No. 69635-32-1

N-tert-Butyl-3,3-dimethyl-2-oxobutanamide

Cat. No. B8301204
CAS RN: 69635-32-1
M. Wt: 185.26 g/mol
InChI Key: JUXCNSQRTAVSNU-UHFFFAOYSA-N
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Description

N-tert-Butyl-3,3-dimethyl-2-oxobutanamide is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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properties

CAS RN

69635-32-1

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N-tert-butyl-3,3-dimethyl-2-oxobutanamide

InChI

InChI=1S/C10H19NO2/c1-9(2,3)7(12)8(13)11-10(4,5)6/h1-6H3,(H,11,13)

InChI Key

JUXCNSQRTAVSNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=O)NC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

There were present in a stirrer apparatus protected against moisture 111 grams (1.0 mole) of pivaloyl cyanide, 150 grams (1.5 moles) of concentrated sulfuric acid and 150 ml of glacial acetic acid and there were led in during one hour under stirring at 0°-5° C.112 grams (2.0 moles) of isobutylene. Then the mixture was warmed up to room temperature and stirred further for 4 hours. Then the mixture was poured on 500 grams of ice and after thorough stirring the precipitated amide was filtered off with suction. After the drying in the vacuum drying cabinet, there were isolated 161 grams of analytically pure trimethyl pyruvic acid-N-t-butylamide which corresponds to a yield of 87% based on the acyl cyanide employed. The amide has a melting point of 65° C.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
112 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

27.8 (0.25 mole) of pivaloyl cyanide, dissolved in 22 g (0.25 mole) of t-butyl methyl ether were added to a reaction mixture, which had been initially introduced into the reaction vessel, consisting of 37.5 g of concentrated sulphuric acid and 52.5 g of glacial acetic acid at 20° to 30° C. in the course of 30 minutes. After subsequently stirring the reaction mixture at room temperature for 2 hours, it was poured onto 125 g of ice and stirred thoroughly. The product which precipitated was filtered off, washed with water and dried. 40.8 g (87.5% of theory) of analytically pure trimethylpyruvic acid N-tert.-butylamide with a melting point of 65° C. and a content of >99% (determined by gas chromatography) were obtained.
[Compound]
Name
27.8
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step Two
Quantity
52.5 g
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
125 g
Type
reactant
Reaction Step Three

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